molecular formula C11H12N2O2 B571287 tert-Butyl 2-cyanonicotinate CAS No. 114429-07-1

tert-Butyl 2-cyanonicotinate

Cat. No.: B571287
CAS No.: 114429-07-1
M. Wt: 204.229
InChI Key: IEELOAPOCDWITJ-UHFFFAOYSA-N
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Description

tert-Butyl 2-cyanonicotinate: is an organic compound with the molecular formula C11H12N2O2 It is a derivative of nicotinic acid and contains a tert-butyl ester group and a cyano group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 2-cyanonicotinate can be synthesized through several methods. One common approach involves the reaction of 2-cyanonicotinic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs under mild conditions and yields the desired ester product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-cyanonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

tert-Butyl 2-cyanonicotinate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: Research is ongoing to explore its potential as a precursor for the development of new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of tert-butyl 2-cyanonicotinate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis or transesterification. These reactions can lead to the formation of active intermediates that interact with biological targets, such as enzymes or receptors, thereby exerting their effects .

Comparison with Similar Compounds

Uniqueness: Its structure allows for versatile chemical transformations, making it a valuable compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

tert-butyl 2-cyanopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-11(2,3)15-10(14)8-5-4-6-13-9(8)7-12/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEELOAPOCDWITJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(N=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652153
Record name tert-Butyl 2-cyanopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114429-07-1
Record name tert-Butyl 2-cyanopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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